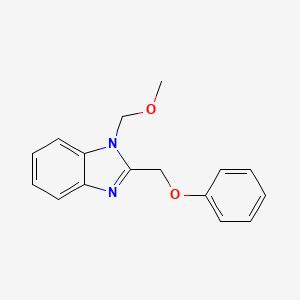![molecular formula C16H15NO3S B5833679 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5833679.png)
2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole, also known as MBSB, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MBSB is a benzoxazole derivative that has a sulfonyl group and a methylphenyl group attached to it. This compound has shown promising results in various studies, and its potential applications are still being explored.
Mécanisme D'action
The exact mechanism of action of 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole is not fully understood. However, studies have suggested that 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole has anti-inflammatory and anti-tumor properties. It has also been shown to have a protective effect on the liver and to improve glucose metabolism in diabetic mice. Additionally, 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole has been used as a fluorescent probe for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, one limitation of 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.
Orientations Futures
There are several future directions for the research on 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole. One potential direction is the development of 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is the use of 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole and its effects on various biological systems.
Méthodes De Synthèse
The synthesis of 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole involves the reaction of 2-aminobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with phosphorus oxychloride to yield the final product.
Applications De Recherche Scientifique
2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole has shown potential as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In materials science, 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties.
Propriétés
IUPAC Name |
2-[2-(4-methylphenyl)sulfonylethyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(18,19)11-10-16-17-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDCEPRLAAUPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5833621.png)
![N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5833629.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5833633.png)
![N-(4-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833640.png)

![N-1-adamantyl-3-[(3-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5833654.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B5833684.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)


![2-(4-tert-butylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5833694.png)
![methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5833700.png)